molecular formula C17H9ClO5 B6462490 3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one CAS No. 2548982-36-9

3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one

Cat. No.: B6462490
CAS No.: 2548982-36-9
M. Wt: 328.7 g/mol
InChI Key: OMRYRMWYAMDTCY-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzodioxole and chromenone intermediates. One common method involves the reaction of 2H-1,3-benzodioxole-5-carbonyl chloride with 6-chloro-2H-chromen-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole-chromenone derivatives.

Scientific Research Applications

3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one
  • 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one
  • 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Uniqueness

What sets 3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one apart from similar compounds is its unique combination of the benzodioxole and chromenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClO5/c18-11-2-4-13-10(5-11)6-12(17(20)23-13)16(19)9-1-3-14-15(7-9)22-8-21-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRYRMWYAMDTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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